Aldehyde Oxidase Inhibition: Negligible Activity vs. Active Inhibitors Among Benzaldehyde Oxime Derivatives
3-Chloro-4-fluorobenzaldehyde oxime exhibits IC₅₀ > 1,000,000 nM against rabbit aldehyde oxidase (AOX) in liver cytosol [1], indicating effectively no inhibitory activity. This contrasts sharply with other benzaldehyde oxime derivatives that have been reported as active AOX inhibitors, with some phenothiazine-based benzaldehyde oximes showing IC₅₀ values as low as 0.9 µM [2]. The negligible AOX inhibition of the target compound may be advantageous in applications where off-target enzyme inhibition is undesirable.
| Evidence Dimension | Aldehyde oxidase (AOX) inhibition IC₅₀ |
|---|---|
| Target Compound Data | > 1,000,000 nM (> 1 mM) |
| Comparator Or Baseline | Promethazine (benzaldehyde oxidation substrate): IC₅₀ = 0.9 µM (900 nM) [2] |
| Quantified Difference | > 1,000-fold weaker inhibition |
| Conditions | Rabbit liver cytosol AOX assay; target compound measured at >1 mM; comparator measured with benzaldehyde as substrate |
Why This Matters
For researchers developing AOX inhibitors, the target compound serves as a negative control or an inactive scaffold for derivatization, whereas active analogs may introduce unwanted off-target effects.
- [1] BindingDB. BDBM50486220 (CHEMBL2228305). IC₅₀ > 1.00E+6 nM against rabbit aldehyde oxidase 1. Accessed 2026. View Source
- [2] Deris-Abdolahpour F, Abdolalipouran-Sadegh L, Dastmalchi S, et al. Effects of Phenothiazines on Aldehyde Oxidase Activity Towards Aldehydes and N-Heterocycles: an In Vitro and In Silico Study. (2018). View Source
